molecular formula C84H54O12 B8211861 3'',4'',5'',6''-Tetrakis(4'-carboxy[1,1'-biphenyl]-4-yl)[1,1':4',1'':2'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid

3'',4'',5'',6''-Tetrakis(4'-carboxy[1,1'-biphenyl]-4-yl)[1,1':4',1'':2'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid

Cat. No. B8211861
M. Wt: 1255.3 g/mol
InChI Key: LLLSQRNDRHARFZ-UHFFFAOYSA-N
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Description

3'',4'',5'',6''-Tetrakis(4'-carboxy[1,1'-biphenyl]-4-yl)[1,1':4',1'':2'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid is a useful research compound. Its molecular formula is C84H54O12 and its molecular weight is 1255.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'',4'',5'',6''-Tetrakis(4'-carboxy[1,1'-biphenyl]-4-yl)[1,1':4',1'':2'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'',4'',5'',6''-Tetrakis(4'-carboxy[1,1'-biphenyl]-4-yl)[1,1':4',1'':2'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metal-Organic Frameworks (MOFs):

    • Structure Formation: Metal-organic frameworks consisting of 1D, 2D, and 3D structures were isolated using a similar compound, biphenyl-3,3′,4,4′-tetracarboxylic acid, demonstrating the compound's utility in MOF construction (Sun et al., 2010).
    • Photoluminescence: A study on a zinc(II) coordination polymer constructed from a similar compound showed promise as a thermally stable and solvent-resistant blue fluorescent material, indicating the potential for photoluminescent applications (Su et al., 2017).
    • Photocatalysis: Zn(II)/Co(II) coordination polymers derived from a related compound have been shown to be effective in the degradation of methylene blue, suggesting potential applications in photocatalysis (Xue et al., 2021).
  • Fluorescence Detection:

    • Metal Ions and Nitro Compounds: Tetrastyrene derivatives, which include the target compound, have been applied in the fluorescence detection of metal ions and nitro aromatic compounds, useful in various scientific research applications (Hou et al., 2019).
  • Luminescent Materials:

    • Liquid Crystals: 2,3-difluoro substituted terphenyls, related to the target compound, were identified as low-melting liquid crystals suitable for ferroelectric systems (Gray et al., 1989).
    • Blue Emissive Properties: Microwave-assisted synthesis of derivatives of the target compound showed luminescence in the blue region, indicating their potential use in light-emitting devices (Novanna et al., 2020).
  • Electrocatalysis:

    • Hydrogen and Organic Electrochemical Reduction: Tetra-carboxylic acid-based MOFs, including those related to the target compound, showed improved performance in hydrogen evolution and organic electrochemical reduction, suggesting applications in electrocatalysis (Qiu et al., 2020).
  • Sensing Properties:

    • Structural Diversity in MOFs: The use of multicarboxylate ligands, akin to the target compound, in metal-organic frameworks has been shown to offer structural diversity and sensing properties, useful in detecting various substances (Liu et al., 2018).
  • Other Applications:

    • Photocatalytic Organic Transformations: The compound 4CzIPN, related to the target compound, demonstrated excellent performance in visible-light-induced radical reactions, applicable in photocatalytic organic transformations from different precursors (Chen et al., 2019).

properties

IUPAC Name

4-[4-[2,3,4,5,6-pentakis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H54O12/c85-79(86)67-37-13-55(14-38-67)49-1-25-61(26-2-49)73-74(62-27-3-50(4-28-62)56-15-39-68(40-16-56)80(87)88)76(64-31-7-52(8-32-64)58-19-43-70(44-20-58)82(91)92)78(66-35-11-54(12-36-66)60-23-47-72(48-24-60)84(95)96)77(65-33-9-53(10-34-65)59-21-45-71(46-22-59)83(93)94)75(73)63-29-5-51(6-30-63)57-17-41-69(42-18-57)81(89)90/h1-48H,(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLSQRNDRHARFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H54O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'',4'',5'',6''-Tetrakis(4'-carboxy[1,1'-biphenyl]-4-yl)[1,1':4',1'':2'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid

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